2-(溴甲基)-5-(三氟甲基)吡啶

概述

描述

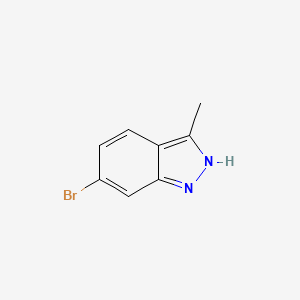

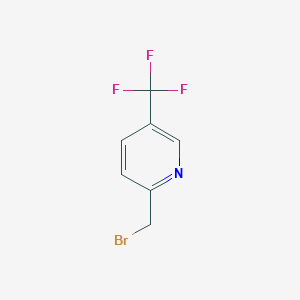

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H3BrF3N. It has a molecular weight of 225.99 . This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been commercialized or proposed for ISO common names .

Molecular Structure Analysis

The molecular structure and fundamental vibrational frequencies of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations .

Chemical Reactions Analysis

The chemical reactions involving 2-(Bromomethyl)-5-(trifluoromethyl)pyridine are complex and varied. For example, regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine are influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group contributes to the unique physicochemical properties of the compound, which are thought to enhance its biological activities .

科学研究应用

药物研究

三氟甲基在药物化学中是一个重要的部分,因为它具有亲脂性并且可以提高代谢稳定性。2-(溴甲基)-5-(三氟甲基)吡啶可以作为合成各种生物活性化合物的先导化合物。 它可以用来将三氟甲基引入分子中,这可能导致开发具有改进的药代动力学性质的新药 .

农用化学品开发

在农用化学品领域,三氟甲基因其能够抵抗环境因素降解而受到重视。 源自2-(溴甲基)-5-(三氟甲基)吡啶的化合物可用于创造具有更高效力和持久性的新型杀虫剂或除草剂 .

材料科学

将三氟甲基引入有机化合物中可以改变其物理性质,例如挥发性和热稳定性。 这使得2-(溴甲基)-5-(三氟甲基)吡啶成为合成电子器件材料或作为生产先进聚合物的中间体的宝贵基础材料 .

有机合成

该化合物是有机合成中的通用试剂。它可以进行锂化,从而可以获得6位取代的衍生物。 这些衍生物可以进一步官能化以生产各种各样的有机分子,使其成为合成有机化学中的有用工具 .

自由基三氟甲基化

2-(溴甲基)-5-(三氟甲基)吡啶:可以参与自由基三氟甲基化反应。 此过程对于将三氟甲基引入碳中心自由基至关重要,这是许多有机化合物(包括药物和农用化学品)合成的关键步骤 .

杂环合成

作为基础材料,它可以用于构建杂环化合物。 杂环是许多药物和有机材料的核心结构,引入各种取代基的能力使该化合物在多元化分子骨架方面特别有用 .

作用机制

Target of Action

It’s known that similar compounds play a significant role in the protodeboronation of alkyl boronic esters .

Mode of Action

The compound is likely to interact with its targets through a radical approach . This interaction can lead to significant changes in the target molecules, such as the formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

It’s known that similar compounds are involved in the protodeboronation of alkyl boronic esters . This process is a key step in various biochemical pathways, leading to downstream effects such as the synthesis of complex organic molecules .

Result of Action

Similar compounds have been used in the synthesis of complex organic molecules, indicating that they may have significant effects at the molecular level .

Action Environment

It’s known that similar compounds can undergo significant transformations under certain conditions .

安全和危害

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

生化分析

Biochemical Properties

2-(Bromomethyl)-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its ability to enhance the stability and bioactivity of pharmaceuticals and agrochemicals . The interactions of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine with biomolecules are primarily mediated through radical mechanisms, which can lead to significant modifications in the structure and function of the target molecules .

Cellular Effects

2-(Bromomethyl)-5-(trifluoromethyl)pyridine has notable effects on various types of cells and cellular processes. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . Additionally, the compound’s interactions with cellular components can result in modifications to metabolic pathways and the regulation of gene expression, further impacting cellular function .

Molecular Mechanism

The molecular mechanism of action of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine involves its ability to form radical intermediates that interact with biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific context and target molecule . The compound’s ability to introduce trifluoromethyl groups into organic molecules is a key aspect of its mechanism, as this modification can significantly alter the properties and functions of the target molecules . Changes in gene expression and protein function are also observed as a result of these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced bioactivity and stability of pharmaceuticals . At higher doses, toxic or adverse effects may be observed, including disruptions to cellular function and metabolic processes . Threshold effects are also noted, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage .

Metabolic Pathways

2-(Bromomethyl)-5-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems . The compound’s introduction of trifluoromethyl groups can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic landscape .

Transport and Distribution

The transport and distribution of 2-(Bromomethyl)-5-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and activity . Understanding the transport mechanisms is essential for optimizing the compound’s use in various applications .

Subcellular Localization

2-(Bromomethyl)-5-(trifluoromethyl)pyridine exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . These localization patterns are important for understanding the compound’s effects on cellular processes and its potential therapeutic applications .

属性

IUPAC Name |

2-(bromomethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXIAVUQROUXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613944 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000773-62-5 | |

| Record name | 2-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

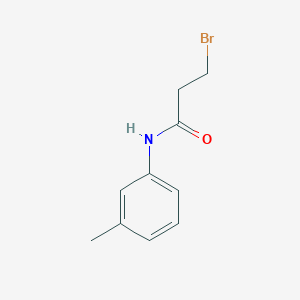

![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)